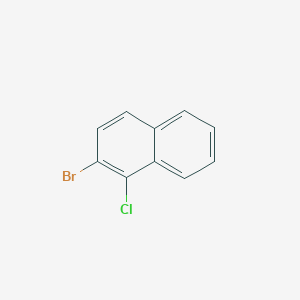

2-Bromo-1-chloronaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-1-chloronaphthalene (2-BCN) is a derivative of naphthalene, a hydrocarbon compound with a molecular formula of C10H7BrCl. It is a colorless liquid with a strong odor, insoluble in water, and soluble in organic solvents. 2-BCN has been extensively studied in scientific research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Environmental Implications and Degradation Processes

Formation of Hazardous Byproducts : Studies have explored the formation of bromochlorodibenzo-p-dioxins and furans from the high-temperature pyrolysis of halogenated phenols, indicating the potential for 2-Bromo-1-chloronaphthalene to form toxic byproducts under specific conditions. These byproducts include a variety of chlorinated and brominated compounds, suggesting significant environmental implications (Evans & Dellinger, 2005).

Photocatalytic Decomposition : Research on the photocatalytic decomposition of chloronaphthalenes using TiO2 and iron nanoparticles in aqueous systems has demonstrated a synergistic effect, leading to the efficient breakdown of these compounds. This suggests potential applications in environmental remediation and the degradation of persistent organic pollutants (Qi et al., 2019).

Chemical Synthesis and Solubility Studies

- Solubility Studies : The solubility of bromoderivatives in 1-chloronaphthalene has been characterized, providing essential data for chemical synthesis and material science applications. These studies contribute to understanding the solubility behavior of complex molecules in organic solvents, which is crucial for designing novel materials and chemicals (Semenov et al., 2010).

Material Science and Photovoltaics

- Polymer Photovoltaic Devices : The use of solvent mixtures containing 1-chloronaphthalene has been shown to improve the efficiency of polymer photovoltaic devices. The slower drying of polymer films due to the lower vapor pressure of the solvent mixtures allows polymer chains more time to self-organize, enhancing the devices' performance (Chen et al., 2008).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s known that naphthalene derivatives can interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

The compound’s bioavailability, how it is distributed within the body, how it is metabolized, and how it is excreted are all areas that require further investigation .

Análisis Bioquímico

Biochemical Properties

2-Bromo-1-chloronaphthalene plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it can act as a substrate for certain halogenase enzymes, which catalyze the halogenation of organic compounds. The interactions between this compound and these enzymes are typically characterized by the formation of covalent bonds, leading to the production of halogenated intermediates that are crucial in synthetic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases, which are enzymes that play a critical role in signal transduction. By altering kinase activity, this compound can affect various downstream signaling pathways, leading to changes in gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes involved in metabolic pathways. For instance, it can bind to the active site of enzymes, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in the production of certain metabolites, affecting overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with changes in cellular morphology and function, indicating potential cytotoxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. These threshold effects highlight the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can be further processed by the cell. These metabolic pathways are essential for the detoxification and elimination of the compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transport proteins that facilitate its movement across cellular membranes. Additionally, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The precise localization of this compound within the cell can influence its interactions with other biomolecules and its overall impact on cellular function .

Propiedades

IUPAC Name |

2-bromo-1-chloronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPYLLUOBDZSEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559884 |

Source

|

| Record name | 2-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

692728-68-0 |

Source

|

| Record name | 2-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.